molecular formula C11H7ClN2O4 B15340079 (4E)-3-(chloromethyl)-4-(2-nitrobenzylidene)-1,2-oxazol-5(4H)-one

(4E)-3-(chloromethyl)-4-(2-nitrobenzylidene)-1,2-oxazol-5(4H)-one

Cat. No.: B15340079
M. Wt: 266.64 g/mol
InChI Key: KXKMKXGHKVABLY-VMPITWQZSA-N
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Description

(4E)-3-(CHLOROMETHYL)-4-(2-NITROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(CHLOROMETHYL)-4-(2-NITROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE typically involves the condensation of 2-nitrobenzaldehyde with a suitable isoxazole precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up by employing larger reaction vessels and optimizing parameters such as reactant concentrations, temperature, and reaction time to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(CHLOROMETHYL)-4-(2-NITROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4E)-3-(CHLOROMETHYL)-4-(2-NITROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-(2-NITROBENZYLIDENE)-ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can also participate in nucleophilic substitution reactions, modifying biomolecules and affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzylidene derivatives: Compounds with similar nitrobenzylidene moieties.

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H7ClN2O4

Molecular Weight

266.64 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-[(2-nitrophenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C11H7ClN2O4/c12-6-9-8(11(15)18-13-9)5-7-3-1-2-4-10(7)14(16)17/h1-5H,6H2/b8-5+

InChI Key

KXKMKXGHKVABLY-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=NOC2=O)CCl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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